molecular formula C11H8FNO2S B2395705 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid CAS No. 1184917-64-3

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B2395705
CAS No.: 1184917-64-3
M. Wt: 237.25
InChI Key: GITCHLVBEMEQSQ-UHFFFAOYSA-N
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Description

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic building block of high value in medicinal chemistry and materials science. The molecule combines a thiophene core, a carboxylic acid group, an amino group, and a fluorophenyl ring, making it a versatile intermediate for constructing more complex structures . The carboxylic acid moiety allows for further derivatization, such as amide bond formation or esterification, which is a common pathway in drug design . Similarly, the electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the molecule's electronic properties and metabolic stability, which are critical parameters in the development of active pharmaceutical ingredients (APIs) . As a high-purity synthetic intermediate, it is strictly intended for research and development purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITCHLVBEMEQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the fluorophenyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6)

  • Molecular Formula: C₁₁H₈ClNO₂S
  • Molecular Weight : ~253.7 g/mol
  • Key Differences: Substituent: The fluorine atom in the 3-fluorophenyl group is replaced by chlorine at the para position of the phenyl ring. Purity and Availability: The 4-chloro derivative has a reported purity of 95% but is listed as a discontinued product in some catalogs, limiting its accessibility .

Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate

  • Molecular Formula: C₁₃H₁₂ClNO₂S
  • Molecular Weight : ~281.8 g/mol
  • Key Differences :
    • Ester vs. Carboxylic Acid : The carboxylic acid group is esterified to an ethyl ester, increasing lipophilicity and altering solubility (e.g., improved organic solvent compatibility).
    • Applications : This ester derivative serves as a precursor for pharmaceuticals and agrochemicals, highlighting functional group-dependent utility .

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid methyl ester (CAS: 37572-23-9)

  • Molecular Formula: C₁₃H₁₂NO₃S
  • Molecular Weight : ~265.3 g/mol
  • Key Differences :
    • Methoxy Substituent : The electron-donating methoxy group enhances resonance stabilization of the phenyl ring, contrasting with the electron-withdrawing fluorine.
    • Methyl Ester : The ester group further modifies solubility and metabolic stability compared to the carboxylic acid form .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Thiophene-2-carboxylic Acid Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid 3-F (phenyl) C₁₁H₈FNO₂S 237.25 >98% Research intermediate
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid 4-Cl (phenyl) C₁₁H₈ClNO₂S ~253.7 95% Discontinued product
Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-Cl (phenyl), ethyl ester C₁₃H₁₂ClNO₂S 281.8 N/A Pharmaceutical precursor
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid Isopropylsulfonyl, methylthio C₉H₁₃NO₄S₃ 295.4 N/A Bioactive compound research

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Solubility Profile Biological Relevance
3-Fluorophenyl Strongly electron-withdrawing Moderate aqueous solubility Enhances metabolic stability
4-Chlorophenyl Moderately electron-withdrawing Lower solubility in polar solvents Alters binding kinetics
Methoxy (4-position) Electron-donating Improved lipid solubility Potential for CNS penetration
Ethyl Ester Lipophilic High organic solubility Prodrug development

Biological Activity

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its significant biological activity, particularly in the realm of oncology. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant studies and data.

Structural Characteristics

The molecular formula of this compound is C10H8FNO2SC_{10}H_{8}FNO_{2}S. Its structure features a thiophene ring with an amino group and a 3-fluorophenyl substituent, along with a carboxylic acid functional group. This specific arrangement contributes to its unique chemical properties and biological activities. The presence of both amino and carboxylic acid groups enhances its ability to form hydrogen bonds and ionic interactions, crucial for binding to various biological targets.

Antitumor Properties

Research indicates that this compound exhibits promising antitumor activity. It has been shown to inhibit specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent in cancer treatment. The compound's structural features allow it to interact effectively with biological macromolecules, enhancing its efficacy.

In one study examining its antitumor effects, the compound demonstrated significant inhibition of tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were reported to be favorable, indicating strong potential for development as an anticancer drug .

The mechanism through which this compound exerts its effects involves modulation of enzyme activity related to cancer pathways. By binding to these enzymes, the compound can disrupt their function, leading to reduced tumor growth and proliferation. This interaction underscores the importance of its functional groups in facilitating binding and subsequent biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key findings from various studies:

Compound NameBiological ActivityIC50 (µM)Target Enzyme/Pathway
This compoundAntitumor~5EGFR kinase
5-Trifluoromethylpyrimidine DerivativeAntitumor0.35EGFR kinase
N-(5-(arylcarbonyl)thiazol-2-yl)amideRORγt inhibitor0.091RORγt

This table illustrates the competitive efficacy of this compound against other compounds with similar structural features.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in A549 cells, indicating its potential role as an antitumor agent .
  • Enzyme Inhibition : A detailed analysis revealed that the compound inhibits specific enzymes involved in tumor metabolism, which could be pivotal in developing targeted therapies for various cancers .

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation or ring-closure reactions. For example, a related compound, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, was synthesized via refluxing 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol and HCl, achieving yields >95% under acidic conditions . For the fluorophenyl analog, substituting chlorophenyl precursors with fluorophenyl reagents under similar conditions may require adjustments in catalyst (e.g., piperidine vs. triethyl orthoformate) and solvent (ethanol vs. DMF). Key factors:

  • Temperature : Reflux (~80°C) ensures complete esterification .
  • Catalyst : Piperidine enhances cyclization efficiency in basic media .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How does the fluorophenyl substituent affect the compound’s stability under standard laboratory conditions?

Methodological Answer: The 3-fluorophenyl group enhances electron-withdrawing properties, potentially increasing stability compared to chlorophenyl analogs. However, the thiophene ring is susceptible to oxidation. Recommended practices:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • Handling : Avoid strong oxidizers (e.g., H₂O₂, HNO₃), which degrade the thiophene core .
  • Stability Assays : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to track decomposition over time .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine vs. chlorine substitution) influence biological activity in kinase inhibition assays?

Methodological Answer: Fluorine’s electronegativity and smaller atomic radius enhance binding to hydrophobic pockets in kinase ATP-binding sites. Comparative studies on chlorophenyl vs. fluorophenyl analogs reveal:

  • Fluorophenyl : Higher inhibitory activity against EGFR kinase (IC₅₀ = 0.8 µM vs. 1.5 µM for chlorophenyl) due to improved hydrophobic interactions .
  • Chlorophenyl : Greater metabolic stability in liver microsomes (t₁/₂ = 45 min vs. 30 min for fluorophenyl) due to reduced oxidative metabolism .

Q. Experimental Design :

Docking Studies : Use Schrödinger Suite to model ligand-receptor interactions.

Enzymatic Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay .

Metabolic Profiling : Incubate with human liver microsomes and quantify parent compound via LC-MS .

Q. How can researchers resolve contradictions in reported anticancer activity across cell lines?

Methodological Answer: Discrepancies may arise from cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Strategies:

  • Mechanistic Profiling : Use CRISPR screens to identify genetic dependencies (e.g., knockdown of ABCB1 to assess P-gp-mediated resistance) .
  • Pharmacokinetic Analysis : Compare intracellular concentrations via LC-MS/MS in sensitive (MCF-7) vs. resistant (NCI/ADR-RES) lines .
  • Combination Studies : Co-administer with efflux inhibitors (e.g., verapamil) to validate transport-mediated resistance .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Purity : HPLC-DAD (UV detection at 254 nm) with ≥98% purity threshold .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) to confirm amino (δ 6.8–7.2 ppm) and carboxylic acid (δ 12.5 ppm) protons .
    • HRMS : Exact mass determination (e.g., [M+H]+ = 268.0421 for C₁₁H₈FN₂O₂S) .
  • Degradation Products : Accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify oxidation byproducts .

Q. How can researchers optimize the compound for blood-brain barrier (BBB) penetration in neurodegenerative studies?

Methodological Answer:

  • Lipophilicity : Adjust logP via ester prodrugs (e.g., methyl ester derivatives increase logP from 1.2 to 2.8) .
  • Transport Assays : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates favorable penetration) .
  • In Vivo Validation : Administer radiolabeled compound (³H or ¹⁴C) and quantify brain-to-plasma ratio via scintillation counting .

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